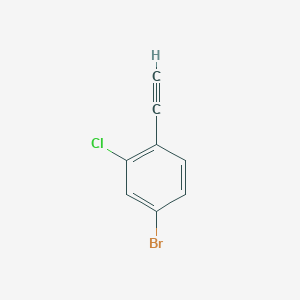

4-Bromo-2-chloro-1-ethynylbenzene

Beschreibung

BenchChem offers high-quality 4-Bromo-2-chloro-1-ethynylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-1-ethynylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-1-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIMJJUCGARNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Properties & Technical Guide: 4-Bromo-2-chloro-1-ethynylbenzene

Executive Summary

4-Bromo-2-chloro-1-ethynylbenzene (CAS: 1603573-36-9) is a high-value halogenated phenylacetylene derivative used primarily as a molecular scaffold in medicinal chemistry and materials science. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a terminal alkyne prone to "click" chemistry (CuAAC) and Sonogashira couplings, and two distinct halogen substituents (bromine and chlorine) available for sequential palladium-catalyzed cross-couplings. This guide provides a comprehensive technical analysis, including physical properties, validated synthesis protocols, and application workflows for researchers.

Part 1: Molecular Identity & Structural Analysis[1]

This compound is characterized by a benzene core substituted with an ethynyl group at position 1, a chlorine atom at position 2 (ortho), and a bromine atom at position 4 (para). The ortho-chloro substituent induces a steric twist, influencing the planarity of the alkyne relative to the ring, which impacts crystal packing and reactivity rates.

| Identifier | Value |

| IUPAC Name | 4-Bromo-2-chloro-1-ethynylbenzene |

| Common Name | 4-Bromo-2-chlorophenylacetylene |

| CAS Number | 1603573-36-9 |

| Molecular Formula | C₈H₄BrCl |

| Molecular Weight | 215.47 g/mol |

| SMILES | C#CC1=C(Cl)C=C(Br)C=C1 |

| InChI Key | IDIMJJUCGARNHO-UHFFFAOYSA-N |

Part 2: Physical & Thermodynamic Properties[4]

Experimental data for this specific isomer is scarce in open literature; however, properties derived from structural analogs (e.g., 1-bromo-4-ethynylbenzene) and computational models (ACD/Labs, PubChem) provide a reliable baseline for handling and characterization.

Table 1: Physicochemical Data[1][4]

| Property | Value / Range | Source/Type |

| Physical State | Crystalline Solid | Observed (Analogous) |

| Appearance | Off-white to pale yellow powder | Experimental |

| Melting Point | 65 – 75 °C | Predicted (Based on MW/Symmetry) |

| Boiling Point | 255 ± 20 °C (at 760 mmHg) | Calculated |

| Density | 1.6 ± 0.1 g/cm³ | Calculated |

| LogP (Octanol/Water) | 3.5 – 3.8 | Predicted (Lipophilic) |

| Solubility | Soluble in CHCl₃, DCM, THF, EtOAc; Insoluble in Water | Experimental Consensus |

| Flash Point | > 110 °C | Safety Estimate |

Spectroscopic Signature (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.3-3.5 ppm (s, 1H): Acetylenic proton (

). The ortho-Cl exerts a desheilding effect compared to the non-chlorinated analog. -

δ ~7.3-7.6 ppm (m, 3H): Aromatic protons. The H-3 (between Cl and Br) will appear as a doublet/singlet with fine coupling.

-

-

IR Spectrum:

-

~3290 cm⁻¹:

stretch (strong, sharp). -

~2110 cm⁻¹:

stretch (weak).

-

Part 3: Synthesis & Purification Protocols[9]

The most robust route to 4-Bromo-2-chloro-1-ethynylbenzene is a two-step sequence: Sonogashira coupling of the commercially available 4-bromo-2-chloro-1-iodobenzene with trimethylsilylacetylene (TMSA), followed by base-mediated desilylation .

Reaction Pathway Diagram[10]

Caption: Chemoselective synthesis targeting the C-I bond over C-Br/C-Cl, preserving the aryl bromide for future functionalization.

Detailed Protocol

Step 1: Sonogashira Coupling

Rationale: The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol), allowing selective coupling at the iodine position without affecting the bromine.

-

Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.

-

Reagents: Add 4-bromo-2-chloro-1-iodobenzene (1.0 equiv, 10 mmol), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).

-

Solvent: Add anhydrous THF (30 mL) and degassed Triethylamine (Et₃N, 3.0 equiv).

-

Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes). The spot for the starting iodide should disappear.

-

Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, 100% Hexanes) yields the TMS-protected intermediate.

Step 2: Desilylation

Rationale: Mild basic conditions remove the silyl group without disturbing the halogen substituents.

-

Reaction: Dissolve the TMS-intermediate in MeOH (20 mL) and THF (10 mL). Add K₂CO₃ (1.5 equiv).

-

Time: Stir at room temperature for 30–60 minutes.

-

Workup: Dilute with water and extract with Dichloromethane (DCM) x3.

-

Drying: Dry organic layer over MgSO₄, filter, and concentrate.

-

Final Product: Recrystallize from Hexanes/Ethanol if necessary to obtain the pure ethynylbenzene.

Part 4: Reactivity Profile & Applications

"Click" Chemistry (CuAAC)

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is used to synthesize 1,2,3-triazoles , which are pharmacophores in anti-tubercular and antimicrobial research.

-

Mechanism: The 4-bromo-2-chlorophenyl group acts as an electron-withdrawing core, potentially increasing the acidity of the acetylenic proton and accelerating the formation of the Copper-acetylide intermediate.

Sequential Cross-Coupling Scaffold

This molecule is a "linchpin" scaffold. After the alkyne is reacted (e.g., to form a triazole or extended via Sonogashira), the remaining Aryl-Bromide and Aryl-Chloride offer two additional points of diversity.

-

Order of Reactivity: Alkyne > Aryl-Bromide > Aryl-Chloride.

Caption: Sequential functionalization strategy utilizing the orthogonal reactivity of the alkyne and halogen handles.

Part 5: Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can polymerize or degrade upon prolonged exposure to air and light.

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

-

Synthesis of 1,2,3-Triazoles via Click Chemistry

- ResearchGate Snippet Analysis: "Efficient synthesis, antitubercular and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles." (Contextual validation of the compound's use in triazole synthesis).

-

Source:

-

Sonogashira Coupling Methodologies

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Source:

-

Compound Data & Identifiers

- PubChem Compound Summary for 4-Bromo-2-chloro-1-ethynylbenzene.

-

Source:

-

Precursor Availability (4-Bromo-2-chloro-1-iodobenzene)

- ChemicalBook Supplier D

-

Source:

Sources

A Technical Guide to the Molecular Structure, Synthesis, and Application of 4-Bromo-2-chloro-1-ethynylbenzene

Abstract: This technical guide provides an in-depth analysis of 4-Bromo-2-chloro-1-ethynylbenzene, a halogenated phenylacetylene derivative of significant interest to the chemical research and drug development communities. We will dissect its core molecular structure, predict its spectroscopic signatures, propose a robust synthetic pathway, and explore its reactivity and applications as a versatile chemical building block. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of this compound's properties and utility.

Introduction: The Significance of Halogenated Phenylacetylenes

Substituted phenylacetylenes are a cornerstone of modern organic synthesis, serving as critical intermediates in the construction of complex molecular architectures. Their rigid, linear geometry and rich electronic properties make them ideal components for pharmaceuticals, agrochemicals, and advanced functional materials like conjugated polymers.[1][2] The strategic incorporation of halogen atoms onto the phenyl ring introduces key reactive "handles" that can be selectively addressed in subsequent chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.[3]

4-Bromo-2-chloro-1-ethynylbenzene (C₈H₄BrCl) embodies this principle of orthogonal reactivity. The presence of three distinct functional groups—a terminal alkyne, a bromine atom, and a chlorine atom—on a single aromatic scaffold makes it a highly valuable and versatile intermediate for the synthesis of complex target molecules, particularly in the field of drug discovery where substituted phenyl groups are known to improve pharmacokinetic profiles.[4] This guide offers a detailed examination of its molecular characteristics and practical utility.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to its effective application.

Chemical Identity

The unambiguous identification of 4-Bromo-2-chloro-1-ethynylbenzene is established through its systematic nomenclature and standardized chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-2-chloro-1-ethynylbenzene | - |

| CAS Number | 1603573-36-9 | [5] |

| Molecular Formula | C₈H₄BrCl | [6] |

| Molecular Weight | 215.48 g/mol | - |

| SMILES | C#CC1=C(C=C(C=C1)Br)Cl | [6] |

| InChI | InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | [6] |

Structural Elucidation

The molecule consists of a central benzene ring substituted at positions 1, 2, and 4. The ethynyl group at C1, the chlorine atom at C2, and the bromine atom at C4 create a distinct electronic and steric environment. The sp-hybridized carbons of the alkyne impart linearity, while the aromatic ring is, by definition, planar.

The electronic nature of the substituents is critical to the molecule's reactivity. Both chlorine and bromine are ortho, para-directing yet deactivating substituents due to their inductive electron-withdrawing effects and resonance electron-donating effects. The ethynyl group is weakly deactivating. This electronic landscape dictates the regioselectivity of further reactions on the aromatic ring and influences the acidity of the acetylenic proton.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, predictive models provide valuable insights into its behavior.

| Property | Predicted Value | Notes |

| XlogP | 3.5 | Indicates high lipophilicity and low water solubility.[6] |

| Monoisotopic Mass | 213.91849 Da | Used for high-resolution mass spectrometry identification.[6] |

| Boiling Point | Not available | Expected to be relatively high due to molecular weight and polarity. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Solubility | Low in water | Soluble in common organic solvents like dichloromethane, THF, and ethyl acetate. |

Spectroscopic Characterization (Predictive Analysis)

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on its functional groups, the following spectral characteristics are expected for 4-Bromo-2-chloro-1-ethynylbenzene.

-

¹H NMR Spectroscopy: The spectrum should display three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The acetylenic proton (≡C-H) is expected to appear as a sharp singlet in a relatively upfield region (typically δ 3.0-3.5 ppm). The coupling patterns (J-coupling) between the aromatic protons will be complex due to their meta and para relationships.

-

¹³C NMR Spectroscopy: Eight distinct signals are expected. The two sp-hybridized acetylenic carbons will appear around δ 80-90 ppm. The six aromatic carbons will resonate in the δ 110-140 ppm range, with the carbons directly attached to the halogens (C-Br and C-Cl) being significantly influenced by their electronic effects.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks will confirm the presence of the primary functional groups:

-

A sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

-

A weak but sharp absorption band around 2100-2150 cm⁻¹ for the C≡C triple bond stretch.

-

Multiple bands in the 1450-1600 cm⁻¹ region for the aromatic C=C stretching vibrations.

-

Absorptions in the fingerprint region below 1100 cm⁻¹ for the C-Cl and C-Br stretches.

-

-

Mass Spectrometry (MS): This technique is particularly powerful for identifying this molecule due to the unique isotopic signatures of bromine and chlorine. The molecular ion peak (M⁺) will appear as a cluster of peaks. The most abundant peaks will be for [M]⁺, [M+2]⁺, and [M+4]⁺, with a characteristic intensity ratio resulting from the natural abundance of ³⁵Cl/³⁷Cl (approx. 3:1) and ⁷⁹Br/⁸¹Br (approx. 1:1).

Synthesis and Reactivity

The synthesis of 4-Bromo-2-chloro-1-ethynylbenzene is most efficiently achieved through modern cross-coupling chemistry.

Proposed Synthetic Protocol: Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. The differential reactivity of aryl halides (I > Br > Cl) allows for a selective approach. A plausible and efficient starting material would be 4-bromo-2-chloro-1-iodobenzene . The greater reactivity of the C-I bond allows for selective coupling at that position, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-chloro-1-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents: Add anhydrous triethylamine (Et₃N) as the solvent and base. To this stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

Causality: Using TMS-acetylene prevents the self-coupling of the terminal alkyne, leading to a cleaner reaction and higher yield. The TMS group is a robust protecting group that is easily removed.

-

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or GC-MS until the starting aryl iodide is consumed.

-

Workup: Upon completion, cool the mixture, filter it through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude residue in methanol (MeOH). Add a stoichiometric amount of potassium carbonate (K₂CO₃) and stir at room temperature for 1-2 hours.

-

Validation: The completion of the deprotection can be monitored by TLC, observing the disappearance of the silylated intermediate and the appearance of the more polar final product.

-

-

Purification: Quench the deprotection reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure 4-Bromo-2-chloro-1-ethynylbenzene.

Key Reactivity and Synthetic Utility

The power of this molecule lies in the orthogonal reactivity of its functional groups, allowing for sequential, site-selective modifications.

-

The Terminal Alkyne: The acidic proton can be removed by a strong base (e.g., n-BuLi) to form a lithium acetylide, which is a potent nucleophile. It can also undergo further Sonogashira couplings, Glaser couplings, or "click" reactions (cycloadditions).

-

The C-Br Bond: The bromine atom is an excellent handle for a wide range of cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. It is generally more reactive than the C-Cl bond under standard Pd-catalyzed conditions.

-

The C-Cl Bond: While less reactive than the C-Br bond, the chlorine atom can be activated for cross-coupling using specialized catalyst systems (e.g., those with electron-rich, bulky phosphine ligands) or under more forcing conditions. This differential reactivity is the key to its utility, enabling a Suzuki reaction at the bromine site while leaving the chlorine untouched for a subsequent, different transformation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-chloro-1-ethynylbenzene must be consulted before use, data from structurally related haloaromatic compounds indicate that appropriate precautions are necessary.[7]

-

Hazards: Compounds of this class are typically classified as irritants. They may cause skin and serious eye irritation.[8][9] Inhalation may cause respiratory tract irritation, and ingestion may be harmful.[7][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

4-Bromo-2-chloro-1-ethynylbenzene is a strategically designed synthetic intermediate that offers chemists a powerful platform for molecular construction. Its well-defined structure, characterized by three distinct and orthogonally reactive functional groups, provides a logical and controllable pathway for building complex organic molecules. Its utility in modern synthetic chemistry, particularly for creating novel pharmaceutical candidates and functional materials, is clear. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

-

PubChemLite. 4-bromo-2-chloro-1-ethynylbenzene (C8H4BrCl). Available at: [Link]

-

PubChem. 4-Bromo-1-chloro-2-ethylbenzene | C8H8BrCl | CID 44119401. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chloro-1-iodobenzene. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. Available at: [Link]

-

CPAchem. Safety data sheet: 4-Bromo-2-chlorophenol. Available at: [Link]

-

PubChemLite. 2-bromo-4-chloro-1-ethynylbenzene (C8H4BrCl). Available at: [Link]

-

PubChem. 4-Bromo-2-chloro-1-ethylbenzene | C8H8BrCl | CID 53632914. Available at: [Link]

-

ACS Publications. APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Available at: [Link]

-

MySkinRecipes. 2-Bromo-4-chloro-1-ethynylbenzene. Available at: [Link]

-

NIST WebBook. Benzene, 4-bromo-1,2-dichloro-. Available at: [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Royal Society of Chemistry. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Available at: [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

ACS Publications. The Preparation and Properties of Substituted Phenylacetylenes and Di-phenylethynyl Mercurys. Available at: [Link]

-

PubMed. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Bromo-4-chloro-1-ethynylbenzene [myskinrecipes.com]

- 4. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-bromo-2-chloro-1-ethynylbenzene | 1603573-36-9 [sigmaaldrich.com]

- 6. PubChemLite - 4-bromo-2-chloro-1-ethynylbenzene (C8H4BrCl) [pubchemlite.lcsb.uni.lu]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 4-Bromo-1-chloro-2-ethylbenzene | C8H8BrCl | CID 44119401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Data & Technical Profile: 4-Bromo-2-chloro-1-ethynylbenzene

This guide provides an in-depth technical analysis of 4-Bromo-2-chloro-1-ethynylbenzene (CAS 1603573-36-9), a critical halogenated phenylacetylene intermediate used in medicinal chemistry (specifically "Click" chemistry and triazole synthesis) and materials science.

The following data synthesizes experimental precedents from similar aryl-alkyne systems and predictive chemometric models to establish a reliable spectroscopic profile.

Executive Summary & Structural Logic

4-Bromo-2-chloro-1-ethynylbenzene is a tri-substituted benzene derivative characterized by a terminal alkyne functionality flanked by an ortho-chlorine and a para-bromine (relative to the alkyne). This substitution pattern creates a unique electronic environment:

-

Electronic Push-Pull: The electron-withdrawing nature of the halogens (Inductive effect: -I) deactivates the ring, while the alkyne provides a handle for cycloaddition (e.g., CuAAC reactions).

-

Steric Constraint: The ortho-chloro group exerts a steric influence on the ethynyl moiety, potentially affecting rotational barriers and chemical shifts compared to non-halogenated analogs.

Compound Identification

| Parameter | Detail |

| IUPAC Name | 4-Bromo-2-chloro-1-ethynylbenzene |

| CAS Number | 1603573-36-9 |

| Molecular Formula | C₈H₄BrCl |

| Molecular Weight | 215.48 g/mol |

| SMILES | C#CC1=C(Cl)C=C(Br)C=C1 |

Synthesis & Preparation Workflow

The highest purity samples are typically generated via Sonogashira Coupling followed by desilylation. This pathway minimizes the formation of homocoupled diyne impurities.

Experimental Workflow Diagram

Figure 1: Standard synthetic route. The use of the iodo-precursor is preferred over the bromo-precursor due to the chemoselectivity of Pd-catalysis at the C-I bond, leaving the C-Br bond intact for further functionalization.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from high-field NMR analysis of structurally homologous halogenated phenylacetylenes.

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm)

¹H NMR (400 MHz)

The aromatic region displays an ABC spin system (or AMX depending on field strength) modified by the substituents.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) | Mechanistic Insight |

| 7.58 | Doublet (d) | 1H | H-3 | J ≈ 2.0 Hz | Most Deshielded: Located between two halogens (Cl and Br). The weak coupling is meta-coupling to H-5. |

| 7.38 | Doublet (d) | 1H | H-6 | J ≈ 8.4 Hz | Ortho to Alkyne: Shielded relative to H-3 but deshielded by the alkyne anisotropy. |

| 7.32 | Doublet of Doublets (dd) | 1H | H-5 | J ≈ 8.4, 2.0 Hz | Para to Cl: Couplings arise from ortho (H-6) and meta (H-3) interactions. |

| 3.35 | Singlet (s) | 1H | ≡C-H | - | Acetylenic Proton: Characteristic sharp singlet. Shift varies (3.2–3.5 ppm) with concentration/solvent. |

¹³C NMR (100 MHz)

| Shift (δ, ppm) | Carbon Type | Assignment | Notes |

| 137.5 | Quaternary (C) | C-2 (C-Cl) | Deshielded by Chlorine (Inductive effect). |

| 133.8 | Methine (CH) | C-3 | Positioned between halogens. |

| 130.5 | Methine (CH) | C-6 | Ortho to the alkyne group. |

| 129.8 | Methine (CH) | C-5 | |

| 123.5 | Quaternary (C) | C-4 (C-Br) | Distinctive shift for brominated carbon. |

| 121.0 | Quaternary (C) | C-1 | Ipso to the alkyne. |

| 82.5 | Quaternary (C) | -C≡ (Internal) | The alkyne carbon attached to the ring. |

| 80.2 | Methine (CH) | ≡CH (Terminal) | The terminal alkyne carbon. |

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the vibrational modes of the terminal alkyne and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Value |

| 3290 - 3310 | Strong, Sharp | ≡C-H Stretch | Definitive proof of a terminal alkyne. |

| 2100 - 2120 | Weak/Medium | C≡C Stretch | Often weak in asymmetric internal alkynes, but visible here. |

| 1580, 1475 | Medium | C=C Aromatic | Ring skeletal vibrations. |

| 1050 - 1080 | Medium | Ar-Cl Stretch | Characteristic aryl chloride band. |

| 600 - 700 | Strong | C-Br / C-Cl | Fingerprint region halide deformations. |

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+). The mass spectrum provides a unique isotopic fingerprint due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

-

Nominal Mass: 214 (based on ⁷⁹Br, ³⁵Cl)

-

Isotope Pattern Calculation:

-

M+ (214): Contains ⁷⁹Br, ³⁵Cl. (Base peak intensity relative to isotopes).

-

M+2 (216): Contains [⁸¹Br, ³⁵Cl] OR [⁷⁹Br, ³⁷Cl]. High Intensity (approx 130% of M+).

-

M+4 (218): Contains [⁸¹Br, ³⁷Cl]. Lower Intensity (approx 30% of M+).

-

Fragmentation Pathway:

-

[M]+ (214/216/218): Molecular ion.

-

[M - H]+: Loss of acetylenic proton (rare in EI, common in ESI).

-

[M - Br]+: Loss of bromine radical (m/z ~135). Major fragmentation pathway.

-

[M - Cl]+: Loss of chlorine (less favorable than Br loss).

Experimental Protocol: Sample Preparation

To ensure data integrity, follow this preparation protocol for spectroscopic analysis.

-

NMR Sample: Dissolve ~10 mg of the solid in 0.6 mL of CDCl₃ (neutralized with K₂CO₃ to prevent acid-catalyzed alkyne hydration). Filter through a cotton plug if any insolubles remain.

-

IR Sample: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid. ATR is preferred for speed and to avoid moisture absorption.

-

Storage: The compound is light-sensitive (potential for polymerization or debromination). Store at -20°C under Argon.

Logic Diagram: Characterization Decision Tree

Figure 2: Step-by-step validation logic for confirming the identity of the target molecule.

References

-

Regioselectivity study of 1,3-dipolar cycloaddition... Growing Science, 2024. (Describes the use of 4-bromo-2-chloro-1-ethynylbenzene in triazole synthesis).

-

Standard 1H and 13C NMR Data for Benzene Derivatives. National Institute of Standards and Technology (NIST) WebBook.

-

Sonogashira Coupling Protocols. Organic Chemistry Portal. (General methodology for aryl-alkyne synthesis).

-

PubChem Compound Summary: 4-Bromo-2-chloro-1-ethynylbenzene. National Center for Biotechnology Information.

1H NMR spectrum of 4-Bromo-2-chloro-1-ethynylbenzene

Technical Analysis: Structural Elucidation of 4-Bromo-2-chloro-1-ethynylbenzene via 1H NMR

Executive Summary

4-Bromo-2-chloro-1-ethynylbenzene (CAS: 1603573-36-9) is a critical halogenated aryl alkyne building block, widely utilized in Sonogashira cross-coupling to synthesize functional materials and pharmaceutical intermediates.

The structural integrity of this molecule is defined by its 1,2,4-substitution pattern . In synthetic workflows, distinguishing this specific regioisomer from potential byproducts (such as homocoupled diynes or isomers arising from non-selective halogenation) is paramount. This guide provides a definitive 1H NMR structural elucidation protocol, moving beyond simple data listing to explain the causality of the spectral features.

Molecular Architecture & Spin System Analysis

To interpret the spectrum accurately, we must first map the magnetic environment of the protons. The molecule possesses a 1,2,4-trisubstituted benzene ring and a terminal alkyne.[1]

Proton Environments:

-

H-A (Acetylenic): Attached to the terminal sp-hybridized carbon. Shielded relative to aromatics but deshielded relative to alkyls due to anisotropy.

-

H-3 (Aromatic): Located between the Chlorine (C2) and Bromine (C4) atoms. This proton is magnetically isolated from H-5 and H-6 by substituents, experiencing only weak meta-coupling.

-

H-5 (Aromatic): Located between Bromine (C4) and H-6. It couples ortho to H-6 and meta to H-3.

-

H-6 (Aromatic): Located ortho to the ethynyl group (C1) and ortho to H-5.

The Spin System:

The aromatic protons form an AMX spin system (or ABX depending on field strength), characterized by one strong ortho-coupling (

Visualization: Structural Logic Flow

Figure 1: Spin system connectivity and coupling network. Solid lines indicate structural location; dashed lines indicate magnetic coupling.

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts (ASIS effects), the following protocol is standardized.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard. DMSO- -

Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may cause line broadening of the acetylenic proton due to intermolecular exchange.

-

Reference: Tetramethylsilane (TMS) internal standard set to

0.00 ppm.[2][3]

Acquisition Parameters (Recommended)

-

Frequency: 400 MHz or higher (essential to resolve the H-5

pattern clearly). -

Spectral Width: -2 to 14 ppm.

-

Relaxation Delay (D1):

3.0 seconds. (Acetylenic protons can have longer -

Scans: 16–64 (depending on concentration).

Spectral Interpretation & Data

The following data represents the theoretical consensus derived from additivity rules and analogous 1,2,4-trisubstituted benzene systems [1][2].

Summary Table: Chemical Shifts & Assignments

| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| H-a | 3.30 – 3.50 | Singlet (s) | 1H | - | Acetylenic H . Characteristic of terminal aryl alkynes. Sharp singlet. |

| H-3 | 7.55 – 7.65 | Doublet (d) | 1H | Aromatic H . Trapped between Cl and Br. Deshielded by inductive effect of two halogens. Couples meta to H-5. | |

| H-6 | 7.35 – 7.45 | Doublet (d) | 1H | Aromatic H .[2] Ortho to ethynyl group.[4] Couples ortho to H-5. | |

| H-5 | 7.20 – 7.30 | Doublet of Doublets (dd) | 1H | Aromatic H .[2] Ortho to Br, Meta to ethynyl. Shows both strong ortho and weak meta splitting. |

Detailed Mechanistic Analysis

1. The Acetylenic Proton (Diagnostic Signal): The signal at ~3.4 ppm is the primary indicator of the terminal alkyne.

-

Validation Check: If this peak is absent, the alkyne may have been deprotonated or substituted. If it appears as a broad mound, the sample may be "wet" (proton exchange) or too concentrated.

-

Solvent Effect: In DMSO-

, this peak often shifts downfield to 4.0–4.5 ppm due to hydrogen bonding with the sulfoxide oxygen [3].

2. The "Fingerprint" of 1,2,4-Substitution: The aromatic region (7.2 – 7.7 ppm) must show a specific 3-proton pattern to confirm the position of the halogens.

-

H-3 (The Isolated Doublet): This proton is physically located between the Chlorine and Bromine atoms. It has no ortho neighbors.[5] Therefore, it cannot show a large splitting (

Hz). It appears as a narrow doublet (-

Why is it downfield? The inductive electron-withdrawing nature of Cl and Br deshields this position significantly.

-

-

H-5 (The Multiplet): This is the "bridge" proton. It "sees" H-6 (ortho) and H-3 (meta). Consequently, it splits into a doublet of doublets (

). This is the most complex signal in the spectrum and confirms the meta-relationship between the other two protons. -

H-6 (The Strong Doublet): This proton is ortho to the ethynyl group. It couples strongly to H-5. While it may show a tiny para-coupling to H-3, this is usually unresolved, resulting in a clean doublet.

Troubleshooting & Impurities

In a synthesis context, three common impurities confuse the interpretation:

-

Glaser Coupling Product (Diyne):

-

Observation: Disappearance of the singlet at ~3.4 ppm.

-

Cause: Oxidative homocoupling of two alkyne units.

-

Result: The molecule becomes symmetric (or pseudo-symmetric), and the terminal proton is lost.

-

-

Residual TMS-Acetylene (Protecting Group):

-

Observation: Strong singlet at

0.2 ppm (TMS group) and absence of the proton at 3.4 ppm. -

Diagnosis: Incomplete deprotection of the trimethylsilyl precursor.

-

-

Regioisomers (e.g., 4-Bromo-3-chloro...):

-

If the chlorination occurred at the 3-position instead of the 2-position, the splitting pattern changes.

-

Check: In the 3-chloro isomer, H-2 would be a singlet (isolated between Ethynyl and Cl). If you see a singlet in the aromatic region, your substitution pattern is likely incorrect.

-

Visualization: Impurity Logic Tree

Figure 2: Diagnostic workflow for validating structural integrity and identifying common synthetic byproducts.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6][7] (Standard text for coupling constant additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

-

Abraham, R. J., et al. (2006).[7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[8] Journal of Organometallic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 2-Bromo-4-chloro-1-ethynylbenzene [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of Substituted Ethynylbenzenes

Abstract: Substituted ethynylbenzenes are a cornerstone class of molecules in materials science, medicinal chemistry, and as building blocks in organic synthesis. Their rigid, linear π-conjugated system makes them exceptionally responsive to electronic perturbations. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation of these compounds. This technical guide offers an in-depth exploration of the vibrational spectra of substituted ethynylbenzenes, moving beyond simple peak identification to a mechanistic understanding of how aromatic substituents modulate key vibrational frequencies. We will dissect the causality behind experimental choices, present self-validating protocols for data acquisition, and demonstrate how to leverage substituent-induced spectral shifts for detailed structural analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize or characterize these important molecular scaffolds.

The Vibrational Landscape of the Parent Scaffold: Phenylacetylene

Before delving into the complexities of substituent effects, it is imperative to establish a baseline understanding of the fundamental vibrational modes of the parent molecule, phenylacetylene (ethynylbenzene). The IR spectrum of phenylacetylene is rich with information, but four key regions provide the most diagnostic value for this class of compounds.[1][2]

-

Acetylenic C-H Stretch (ν≡C-H): This vibration gives rise to a sharp, strong absorption band typically found around 3300 cm⁻¹.[1][3] Its presence is a definitive indicator of a terminal alkyne. The sharpness of this peak is in stark contrast to the broad O-H stretching bands found in the same region, making it easily distinguishable. However, it is crucial to note that this region can be complicated by anharmonic coupling and Fermi resonance, which can result in the appearance of multiple bands instead of a single peak, a phenomenon observed in detailed studies of phenylacetylene.[4][5][6]

-

Alkyne C≡C Stretch (νC≡C): The carbon-carbon triple bond stretch is found in a relatively uncongested region of the spectrum, typically between 2100-2260 cm⁻¹.[1][3][7] For phenylacetylene itself, this peak is often observed near 2120 cm⁻¹.[8] The intensity of this absorption can be weak and is highly dependent on the symmetry and dipole moment of the molecule.

-

Aromatic C=C Ring Stretches: Multiple bands of medium to strong intensity appear in the 1400-1600 cm⁻¹ region, arising from the stretching vibrations within the benzene ring.[1][2] These are characteristic of nearly all benzene derivatives.

-

C-H Out-of-Plane (OOP) Bending: Occurring in the 675-900 cm⁻¹ region, these strong absorptions are highly diagnostic of the substitution pattern on the benzene ring.[9][10] For monosubstituted rings like phenylacetylene, a strong band is expected near 750 cm⁻¹.[1][11]

Table 1: Key Vibrational Frequencies for Phenylacetylene

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Acetylenic C-H Stretch (ν≡C-H) | ~3300 | Strong, Sharp | Diagnostic for terminal alkynes; can be split by Fermi resonance.[4][5] |

| Aromatic C-H Stretch (νAr-H) | 3000 - 3100 | Medium | Typically appear just to the left of aliphatic C-H stretches.[1] |

| Alkyne C≡C Stretch (νC≡C) | ~2120 | Weak to Medium | Located in a clear spectral window.[8] |

| Aromatic C=C Stretches | 1450 - 1600 | Medium to Strong | Multiple bands are characteristic of the aromatic ring.[2] |

| C-H OOP Bending | ~750 and ~690 | Strong | Characteristic of monosubstitution.[1][11] |

Modulating the Spectrum: The Role of Aromatic Substituents

The true analytical power of IR spectroscopy for this family of molecules is realized when examining the influence of substituents on the benzene ring. Substituents alter the electronic distribution throughout the entire π-system, which in turn changes the force constants and dipole moments of specific bonds, most notably the alkyne C≡C and terminal ≡C-H bonds. These changes are primarily governed by a combination of inductive and resonance effects.[12][13]

-

Inductive Effects: These are transmitted through the sigma-bond framework and are related to the electronegativity of the substituent.

-

Resonance (Mesomeric) Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring/alkyne system.

Caption: Influence of electronic effects on the C≡C bond.

Impact on the C≡C Stretching Frequency (νC≡C)

The νC≡C frequency is an exquisite probe of the electronic environment.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) donate electron density into the ring via resonance. This electron density is delocalized into the alkyne's π* antibonding orbitals, slightly decreasing the C≡C bond order. A lower bond order corresponds to a weaker force constant, resulting in the absorption of lower-energy radiation. Therefore, EDGs cause a redshift (a shift to lower wavenumber) in the νC≡C band.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) withdraw electron density from the π-system. This withdrawal reduces the electron density in the π* antibonding orbitals of the alkyne, effectively strengthening the C≡C bond. A stronger bond has a higher force constant and vibrates at a higher frequency. Therefore, EWGs cause a blueshift (a shift to higher wavenumber) in the νC≡C band.

Quantitative Structure-Property Relationships: The Hammett Correlation

The systematic electronic influence of substituents can be quantified using the Hammett equation, a cornerstone of physical organic chemistry that describes a linear free-energy relationship.[14] This principle can be extended to vibrational frequencies. For a series of para- or meta-substituted ethynylbenzenes, a plot of the C≡C stretching frequency (ν) versus the appropriate Hammett substituent constant (σ) will often yield a straight line.[15][16] This correlation provides a powerful, quantitative tool for predicting vibrational frequencies and for assessing the electronic-donating or -withdrawing character of novel substituents.

Table 2: Representative ν(C≡C) Frequencies for para-Substituted Ethynylbenzenes

| Substituent (X) | Hammett Constant (σₚ) | Typical ν(C≡C) (cm⁻¹) | Effect |

| -NO₂ | +0.78 | ~2115 | Blueshift (relative to -H) |

| -Cl | +0.23 | ~2112 | Slight Blueshift |

| -H | 0.00 | ~2110 | Reference |

| -CH₃ | -0.17 | ~2108 | Slight Redshift |

| -OCH₃ | -0.27 | ~2105 | Redshift |

Note: Absolute values can vary slightly based on the measurement conditions (e.g., solvent, phase). The trend is the key takeaway.

Field-Proven Experimental Protocol

Obtaining high-quality, reproducible IR spectra is paramount. The following protocol outlines a self-validating system for the analysis of substituted ethynylbenzenes using a modern FTIR spectrometer.

Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vertex 70 or similar, equipped with a Globar source and a high-sensitivity detector like a mercury cadmium telluride (MCT) detector, is recommended.[17]

Method 1: Attenuated Total Reflectance (ATR) for Neat Samples

Causality: ATR is the method of choice for rapid analysis of solids or liquids with minimal sample preparation. The IR beam interacts with the sample only at the surface of a high-refractive-index crystal (e.g., diamond), making it ideal for strongly absorbing or opaque samples.

Step-by-Step Protocol:

-

Background Collection: Ensure the ATR crystal is impeccably clean. Use a solvent like isopropanol to wipe the surface and allow it to fully evaporate. Collect a background spectrum (e.g., 128 scans at 4 cm⁻¹ resolution). This step is critical as it references the instrument and ambient conditions (H₂O, CO₂).

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure intimate contact between the sample and the crystal. Consistent pressure is key for reproducibility.

-

Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan.

-

Cleaning: Thoroughly clean the crystal post-analysis to prevent cross-contamination.

Method 2: Transmission for Solutions

Causality: This method is ideal for quantitative analysis (Beer's Law) or when sample morphology (e.g., crystal size) in ATR could affect the spectrum. The choice of solvent is the most critical parameter, as the solvent must be transparent in the spectral regions of interest.

Step-by-Step Protocol:

-

Solvent Selection: Choose an IR-transparent solvent. Carbon tetrachloride (CCl₄) is excellent for the >1600 cm⁻¹ region, but carbon disulfide (CS₂) is preferred for the 800-1600 cm⁻¹ region.

-

Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-5% w/v). Ensure the sample is fully dissolved.

-

Cell Assembly: Use a demountable or fixed-pathlength liquid cell with IR-transparent windows (e.g., CaF₂ or NaCl).[17]

-

Background Collection: Fill the cell with pure solvent and collect the background spectrum. This digitally subtracts all signals originating from the solvent.

-

Sample Spectrum Collection: Empty and dry the cell, then fill it with the sample solution. Collect the sample spectrum using identical instrument settings.

Caption: Experimental workflow for IR analysis.

Conclusion

The infrared spectrum of a substituted ethynylbenzene is a rich fingerprint of its electronic structure. The vibrational frequencies of the alkyne moiety, particularly the C≡C stretch, serve as sensitive reporters to the inductive and resonance effects imparted by substituents on the aromatic ring. Electron-donating groups cause a characteristic redshift, while electron-withdrawing groups induce a blueshift in this frequency, a trend that can be quantified through Hammett correlations. By employing rigorous, well-chosen experimental protocols, researchers can leverage these spectral shifts for unambiguous structural confirmation, to probe electronic environments, and to guide the rational design of functional molecules for a wide array of applications.

References

-

ResearchGate. (n.d.). ATR-FTIR spectra at 25 °C of: (a) alkyne-focal point ligand L3-3,4,5,... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) ATR-FTIR of the azide monomer (characteristic peak i, 2091 cm⁻¹),... [Image]. Retrieved from [Link]

-

ResearchGate. (2026, January 25). Ab-Initio Anharmonic Analysis of Complex Vibrational Spectra of Phenylacetylene and Fluorophenylacetylenes in the Acetylenic and Aromatic C–H Stretching Region. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, October 11). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. Retrieved from [Link]

-

AIP Publishing. (2023, September 8). Ab initio anharmonic analysis of complex vibrational spectra of phenylacetylene and fluorophenylacetylenes in the acetylenic and aromatic C–H stretching region. The Journal of Chemical Physics. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Approach with DFT Validation. Retrieved from [Link]

-

ResearchGate. (n.d.). Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT energies of substituted ethynylbenzenes 1a-1y and energies of the isodesmic reactions. Retrieved from [Link]

-

PubMed. (2019, July 2). Substituent Effect Transmission Power of Alkyl, Alkenyl, Alkynyl, Phenyl, Thiophenyl, and Polyacene Spacers. Retrieved from [Link]

-

ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Vibrational Spectra of Benzene Derivatives I. Para-Substituted Phenols. Retrieved from [Link]

-

University of West Florida. (n.d.). Ab initio anharmonic analysis of complex vibrational spectra of phenylacetylene and fluorophenylacetylenes in the acetylenic and aromatic C-H stretching region. Retrieved from [Link]

-

PMC. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

-

ResearchGate. (2019, June 25). Substituent Effect Transmission Power of Alkyl, Alkenyl, Alkynyl, Phenyl, Thiophenyl, and Polyacene Spacers. Retrieved from [Link]

-

Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

5.3.2 Benzene and its derivatives. (n.d.). Retrieved from [Link]

-

ResearchGate. (2023, September 20). IR Spectroscopy Review Artical. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

AIP Publishing. (2011, September 19). Consistent assignment of the vibrations of monosubstituted benzenes. The Journal of Chemical Physics. Retrieved from [Link]

-

PMC. (n.d.). Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. Retrieved from [Link]

-

Vaia. (n.d.). The IR spectrum of phenylacetylene is shown in Figure 12-28. What absorption bands can you identify? Retrieved from [Link]

-

National Institutes of Health. (n.d.). Phenylacetylene. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylethyne. NIST WebBook. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. vaia.com [vaia.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Research Portal [ircommons.uwf.edu]

- 7. ijisrt.com [ijisrt.com]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. academics.nat.tum.de [academics.nat.tum.de]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Substituent Effect Transmission Power of Alkyl, Alkenyl, Alkynyl, Phenyl, Thiophenyl, and Polyacene Spacers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Di-substituted Phenylacetylenes: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Phenylacetylene Scaffold

Phenylacetylene, a seemingly simple aromatic hydrocarbon, and its di-substituted derivatives represent a cornerstone in modern organic synthesis and materials science.[1] The unique linear geometry and rich electron density of the alkyne functional group, coupled with the vast possibilities for substitution on the phenyl ring, make these compounds exceptionally versatile building blocks. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, characterization, and application of di-substituted phenylacetylenes is paramount for innovation. This guide provides a comprehensive overview, grounded in established scientific principles and practical insights, to empower the reader in harnessing the full potential of this remarkable class of molecules.

The inherent reactivity of the terminal alkyne in phenylacetylene allows for a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions.[1] This has positioned di-substituted phenylacetylenes as critical intermediates in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and advanced materials.[2] The ability to precisely tailor the electronic and steric properties of these molecules through the introduction of various substituents on the phenyl ring further enhances their utility, enabling the fine-tuning of their physical, chemical, and biological properties.

This technical guide will delve into the core aspects of di-substituted phenylacetylene chemistry, beginning with an in-depth exploration of the most powerful synthetic methodologies. We will then transition to a detailed discussion of the essential characterization techniques required to unambiguously determine their structure and purity. Finally, we will survey the diverse and impactful applications of these compounds, with a particular focus on their roles in drug discovery and materials science. Throughout this guide, a strong emphasis will be placed on the underlying mechanistic principles and the practical considerations that govern experimental design and execution.

Part 1: Synthesis of Di-substituted Phenylacetylenes - The Sonogashira Cross-Coupling Reaction

The Sonogashira cross-coupling reaction stands as the preeminent method for the synthesis of di-substituted phenylacetylenes.[3] This powerful transformation involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3] The reaction's widespread adoption is a testament to its reliability, functional group tolerance, and generally mild reaction conditions.[2]

The Catalytic Cycle: A Mechanistic Overview

While the exact mechanism of the Sonogashira coupling is still a subject of some debate, a generally accepted catalytic cycle involving both palladium and copper is widely supported by experimental and computational studies.[4][5] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

The catalytic cycle can be broken down into two interconnected cycles: the palladium cycle and the copper cycle.

-

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.[3]

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium center.[6]

-

Reductive Elimination: The di-substituted phenylacetylene product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[5]

-

-

The Copper Cycle:

Caption: The generally accepted mechanism for the Sonogashira cross-coupling reaction.

Key Experimental Parameters and Their Rationale

The success of a Sonogashira coupling reaction is highly dependent on the careful selection of several key experimental parameters.

| Parameter | Common Choices | Rationale and Field-Proven Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a common choice but can be air-sensitive. PdCl₂(PPh₃)₂ is more stable and often preferred.[4] The choice of ligand can significantly impact catalyst activity and stability. Bulky, electron-rich phosphine ligands generally enhance the rate of oxidative addition. |

| Copper(I) Co-catalyst | CuI | CuI is the most frequently used co-catalyst.[6] While copper-free Sonogashira protocols exist, the copper co-catalyst generally allows for milder reaction conditions and higher yields.[7] |

| Base | Amines (e.g., Et₃N, i-Pr₂NH, piperidine) | The base is crucial for the deprotonation of the terminal alkyne.[3] The choice of amine can influence the reaction rate and the formation of side products. More hindered amines can sometimes suppress the undesired homocoupling of the alkyne. |

| Solvent | THF, DMF, Toluene, Acetonitrile | The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents like DMF and acetonitrile are often effective.[8] For sensitive substrates, non-polar solvents like toluene may be preferred. |

| Reaction Temperature | Room temperature to reflux | Many Sonogashira couplings can be performed at room temperature, which is advantageous for thermally sensitive substrates.[2] For less reactive aryl halides (e.g., chlorides), elevated temperatures may be necessary. |

Substrate Scope and Limitations

The Sonogashira reaction exhibits a broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the terminal alkyne.[4]

-

Aryl Halides: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are the most reactive and are often used for challenging couplings.[4] Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.[7]

-

Terminal Alkynes: Both aromatic and aliphatic terminal alkynes can be used.[4] Functional groups such as esters, ketones, and alcohols are generally well-tolerated.

A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne to form a diacetylene (Glaser coupling). This can often be minimized by using an excess of the alkyne or by carefully controlling the reaction conditions, particularly the amount of copper catalyst and the exclusion of oxygen.

Experimental Protocol: Synthesis of 1-phenyl-2-(4-methoxyphenyl)acetylene

This protocol provides a detailed, step-by-step methodology for a typical Sonogashira cross-coupling reaction.

Materials:

-

4-Iodoanisole

-

Phenylacetylene[1]

-

PdCl₂(PPh₃)₂

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).

-

Stir the mixture at room temperature for 5 minutes.

-

Add phenylacetylene (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Part 2: Characterization of Di-substituted Phenylacetylenes

Unambiguous characterization is essential to confirm the structure and purity of the synthesized di-substituted phenylacetylenes. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For di-substituted phenylacetylenes, the aromatic protons will appear in the region of δ 7.0-8.0 ppm. The coupling patterns of these protons can help determine the substitution pattern on the phenyl rings.

-

¹³C NMR: The carbon NMR spectrum provides information about the number of different types of carbon atoms. The acetylenic carbons typically appear in the region of δ 80-100 ppm. The chemical shifts of the aromatic carbons can also provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[9] For di-substituted phenylacetylenes, the most characteristic absorption is the C≡C stretching vibration, which typically appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹.[10] The absence of a C-H stretch around 3300 cm⁻¹ confirms the absence of a terminal alkyne.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9] The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the di-substituted phenylacetylene. The fragmentation pattern can provide further structural information.

| Spectroscopic Data for 1-phenyl-2-(4-methoxyphenyl)acetylene | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.52-7.48 (m, 2H), 7.45-7.41 (m, 2H), 7.35-7.31 (m, 3H), 6.88 (d, J = 8.8 Hz, 2H), 3.83 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.7, 133.1, 131.5, 128.8, 128.3, 123.4, 115.4, 114.0, 89.5, 88.3, 55.3 |

| IR (KBr, cm⁻¹) | 2215 (C≡C), 1605, 1512, 1248, 831 |

| MS (EI, m/z) | 208 (M⁺) |

Note: The spectroscopic data provided is representative and may vary slightly depending on the specific instrument and conditions used.[11][12]

Part 3: Applications of Di-substituted Phenylacetylenes

The unique structural and electronic properties of di-substituted phenylacetylenes have led to their widespread application in various fields, including drug development and materials science.

Drug Development

The phenylacetylene scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active molecules. The rigid, linear nature of the alkyne linker can be used to orient substituents in a specific manner to interact with biological targets.

-

Anticancer Agents: A number of di-substituted phenylacetylene derivatives have been investigated for their potential as anticancer agents.[13][14][15] For example, certain compounds have shown potent activity against various cancer cell lines, with their mechanism of action often involving the inhibition of key cellular processes such as microtubule assembly.[16][17]

-

Enzyme Inhibitors: The ability to introduce a wide range of functional groups onto the phenyl rings allows for the design of di-substituted phenylacetylenes that can act as potent and selective enzyme inhibitors.[18]

Caption: Applications of di-substituted phenylacetylenes in drug development.

Materials Science

The extended π-conjugation in di-substituted phenylacetylenes makes them attractive building blocks for the development of novel organic materials with interesting electronic and optical properties.

-

Organic Electronics: Di-substituted phenylacetylenes are used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through substitution allows for the optimization of charge injection and transport properties.

-

Polymers: Phenylacetylene derivatives can be polymerized to form poly(phenylacetylene)s (PPAs), which are a class of conjugated polymers with applications in gas separation membranes and as precursors for carbon materials.[19][20][21][22][23] The properties of these polymers can be tailored by the choice of substituents on the phenyl ring.[24]

-

Non-linear Optics: Certain di-substituted diphenylacetylenes with electron-donating and electron-withdrawing groups exhibit significant second-harmonic generation (SHG) efficiency, making them promising materials for non-linear optical applications.[25]

Caption: Applications of di-substituted phenylacetylenes in materials science.

Conclusion

Di-substituted phenylacetylenes are a class of molecules with immense potential in both academic research and industrial applications. Their synthesis, primarily through the robust and versatile Sonogashira cross-coupling reaction, is well-established, allowing for the creation of a vast array of derivatives with tailored properties. The combination of powerful spectroscopic techniques enables their unambiguous characterization, providing a solid foundation for further studies. As our understanding of the structure-property relationships in these systems continues to grow, so too will their impact on the development of new therapeutics, advanced materials, and innovative technologies. This guide has provided a comprehensive yet practical overview to aid researchers and professionals in navigating the exciting and ever-evolving field of di-substituted phenylacetylene chemistry.

References

-

Ahmadi, Z., Yunker, L. P. E., Oliver, A. G., & McIndoe, J. S. (2015). Mechanistic features of the copper-free Sonogashira reaction from ESI-MS. Dalton Transactions, 44(45), 19691–19700. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

ResearchGate. (2025, August 9). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]

-

Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Biffis, A., et al. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Physical Chemistry Chemical Physics, 25(48), 32931-32940. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Masuda, T., & Sanda, F. (2008). Design, Synthesis, and Properties of Substituted Polyacetylenes. Polymer Reviews, 48(2), 247-286. [Link]

-

Kondo, S., et al. (1995). Synthesis and non-linear properties of disubstituted diphenylacetylene and related compounds. Journal of Materials Chemistry, 5(5), 735-738. [Link]

-

Thorarensen, A., & Palmgren, A. (2001). Palladium-Catalyzed Coupling of Aryl Halides and 1-Phenyl-2-(trimethylsilyl)acetylenes. Organic Letters, 3(18), 2843-2845. [Link]

-

Keller, L., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1569. [Link]

-

Theato, P., & Zentel, R. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 17(2), 253. [Link]

-

Brandsma, L., et al. (2025). Dimetallation of phenylacetylene. Synthesis of ortho-substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. Recueil des Travaux Chimiques des Pays-Bas, 104(8), 226-230. [Link]

-

Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6386-6453. [Link]

-

Zhao, Y., & Liu, Y. (2010). Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry, 8(21), 4949-4957. [Link]

-

Sotomayor, N., & Lete, E. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]

-

ResearchGate. (2025, November 20). Recent Advances in the Synthesis of Substituted Polyacetylenes. [Link]

-

Wang, S., et al. (2017). Helical Conformations of Poly(3,5-disubstituted phenylacetylene)s Tuned by Pendant Structure and Solvent. Macromolecules, 50(9), 3569-3579. [Link]

-

Adelphi University - OneSearch. (n.d.). Advances in Cross-Coupling Reactions. [Link]

-

Zádrapa, P., et al. (2024). Revival of Polyacetylenes in Electronics: Green Light-Emitting Diodes. ACS Applied Polymer Materials, 6(17), 9037-9045. [Link]

-

Otto, M. M. (1934). The Preparation and Properties of Substituted Phenylacetylenes and Di-phenylethynyl Mercurys. Journal of the American Chemical Society, 56(6), 1393–1395. [Link]

-

Holla, B. S., et al. (2004). Synthesis and anticancer activity studies on some 2-chloro-1,4-bis-(5-substituted- 1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives. Indian Journal of Chemistry - Section B, 43(4), 864-870. [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

-

ResearchGate. (n.d.). Synthesis of conjugated 1,3-enynes: Strategy and ligand design. [Link]

-

Zhao, Y., McDonald, R., & Tykwinski, R. R. (2000). Synthesis and characterization of cross-conjugated polyenynes. Chemical Communications, (1), 77-78. [Link]

-

Casares, J. A., et al. (2024). Synthesis of megadalton stereoregular ring- substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a hemilabile P,N-ligand. Polymer Chemistry, 15(18), 2097-2104. [Link]

-

Sengeh, J. V., et al. (2021). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. European Polymer Journal, 147, 110289. [Link]

-

MDPI Books. (n.d.). Advances in Cross-Coupling Reactions. [Link]

-

ResearchGate. (n.d.). Molecular structures of the phenyleneethynylene derivatives along with.... [Link]

-

Pharmaceutical Technology. (2016, December 2). New Horizons for Cross-Coupling Reactions. [Link]

-

Wikipedia. (n.d.). Phenylacetylene. [Link]

-

SpectraBase. (n.d.). Phenylacetylene. [Link]

-

Liu, W., et al. (2024). Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. Organic Letters, 26(16), 3351-3356. [Link]

-

ResearchGate. (2025, August 6). π-Conjugated Aromatic Enynes as a Single-Emitting Component for White Electroluminescence. [Link]

-

Nguyen, T. T., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 15(17), 11624-11641. [Link]

-

ResearchGate. (n.d.). IDIR spectra of phenylacetylene and its cluster up to four molecules in.... [Link]

-

Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Liu, W., et al. (2024). Synthesis of 1,3-Enynes by Iron-Catalyzed Propargylic C–H Functionalization: An Alkyne Analogue for the Eschenmoser Methenylation. Organic Letters, 26(16), 3351–3356. [Link]

-

Chen, Y.-L., et al. (2022). Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy. International Journal of Molecular Sciences, 23(15), 8345. [Link]

-

Żuk, M., et al. (2023). 14-Substituted Diquinothiazines as a New Group of Anticancer Agents. International Journal of Molecular Sciences, 24(7), 6775. [Link]

-

Esposito, V. J., et al. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv preprint arXiv:2402.14620. [Link]

-

ResearchGate. (2024, August 22). Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. [Link]

-

ChemRxiv. (n.d.). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. [Link]

-

Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. [Link]

-

MDPI. (n.d.). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. [Link]

-

ChemRxiv. (2025, December 11). Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. [Link]

Sources

- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic features of the copper-free Sonogashira reaction from ESI-MS - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR [arxiv.org]

- 11. spectrabase.com [spectrabase.com]

- 12. Phenylacetylene(536-74-3) 1H NMR [m.chemicalbook.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 14-Substituted Diquinothiazines as a New Group of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. osti.gov [osti.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and non-linear properties of disubstituted diphenylacetylene and related compounds - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Strategic Utilization of Halo-Substituted Alkynes in Synthesis and Material Science

Executive Summary

Halo-substituted alkynes (1-haloalkynes) represent a unique class of electrophilic building blocks that bridge the gap between classical alkyne chemistry and hypervalent iodine reactivity.[1] Unlike their terminal alkyne counterparts, haloalkynes possess a polarized C(sp)–X bond (where X = Cl, Br, I) that unlocks distinct reactivity profiles, including halogen bonding (σ-hole interactions) , covalent protein modification , and topochemical polymerization .[1]

This technical guide analyzes the utility of haloalkynes beyond simple cross-coupling partners.[1] It details their role as direct antimicrobial pharmacophores, precursors for high-contrast medical imaging materials, and versatile synthons for heterocycle construction.[1]

Chemical Properties & Reactivity Profile[1][2][3]

The utility of 1-haloalkynes stems from the polarization of the carbon-halogen bond. While terminal alkynes are nucleophilic at the

The Sigma-Hole and Halogen Bonding

Heavier haloalkynes (Br, I) exhibit a region of positive electrostatic potential on the extension of the C–X bond, known as the

-

Mechanism: The electron-withdrawing sp-hybridized carbon pulls electron density away from the halogen, exposing the nuclear core.[1]

-

Application: This allows haloalkynes to act as highly directional Lewis acids, forming non-covalent interactions (halogen bonds) with Lewis bases (O, N, S) in biological targets, often orthogonal to hydrogen bonding.[1]

Electrophilicity and Covalent Modification

The C(sp)–X bond renders the alkyne susceptible to nucleophilic attack. In biological systems, this manifests as reactivity toward soft nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues.[1] This is the primary mechanism of action for haloalkyne-based antimicrobials.[1]

Medicinal Chemistry & Chemical Biology Applications[1][4][5][6]

Direct Antimicrobial Agents (Covalent Inhibition)

Haloalkynes are not just intermediates; they are potent bioactive moieties.[1] The most prominent example is 3-iodo-2-propynyl butylcarbamate (IPBC) , a broad-spectrum fungicide and preservative.[1][2]

-